molecular formula C7H6IN3 B3323437 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638763-31-1

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B3323437
CAS No.: 1638763-31-1
M. Wt: 259.05 g/mol
InChI Key: BHDVEZMOOPOMRJ-UHFFFAOYSA-N
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Description

6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a key halogenated heterocyclic building block designed for medicinal chemistry and drug discovery research. The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in the design of kinase inhibitors, mimicking adenosine and serving as an effective "warhead" that engages the hinge region of kinase domains through strong hydrogen-bonding interactions . This compound is specifically functionalized for further derivatization, most notably via metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. The iodine atom at the 6-position provides an excellent handle for introducing diverse aryl or heteroaryl groups to explore structure-activity relationships (SAR) . The 7-methyl group serves as a protective moiety that can modulate the electronic properties and reactivity of the pyrrole ring. Researchers utilize this and related scaffolds to develop potent inhibitors targeting oncogenic kinases . The pyrrolo[2,3-d]pyrimidine core is a established framework for creating Type II kinase inhibitors, which bind to a less conserved inactive kinase conformation (DFG-out), offering potential for enhanced selectivity over other kinase targets . This compound is offered for Research Use Only. It is strictly for professional laboratory research by trained personnel and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3/c1-11-6(8)2-5-3-9-4-10-7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDVEZMOOPOMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CN=CN=C21)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201250468
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
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Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638763-31-1
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638763-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7H-Pyrrolo[2,3-d]pyrimidine, 6-iodo-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201250468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine and Its Precursors

Strategies for Pyrrolo[2,3-d]pyrimidine Core Construction

Cyclization Reactions in the Formation of the Pyrrolo[2,3-d]pyrimidine Nucleus

The formation of the pyrrolo[2,3-d]pyrimidine nucleus can be achieved through the cyclization of either a substituted pyrrole (B145914) precursor with a reagent that forms the pyrimidine (B1678525) ring, or more commonly, by constructing the pyrrole ring onto a pre-existing pyrimidine.

One prevalent method involves the use of substituted 6-aminopyrimidines as starting materials. For instance, a green and efficient approach for the construction of pyrrolo[2,3-d]pyrimidines has been developed via an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones. nih.gov This one-pot reaction proceeds through a sequence of a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring-opening to afford the pyrrolo[2,3-d]pyrimidine core in high yields. nih.gov

Another strategy involves a three-component condensation reaction. A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives has been successfully achieved by a one-pot three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of a phase-transfer catalyst. scielo.org.mx

Alternatively, the pyrrole ring can be constructed from a pyrimidine precursor. A convenient sequence for the preparation of 6-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile derivatives has been developed starting from 4-chloro-6-methoxypyrimidines. researchgate.net Lithiation at the 5-position followed by reaction with iodine gives a 4-chloro-5-iodo-6-methoxypyrimidine. researchgate.net This intermediate can then undergo a copper-catalyzed reaction with propanedinitrile to form the pyrrole ring. researchgate.net

The table below summarizes various cyclization strategies for the formation of the pyrrolo[2,3-d]pyrimidine nucleus.

Starting Material(s)Key Reagents/ConditionsReaction TypeRef.
6-Amino-1,3-dimethyluracil, AuronesI2, DMSO, 100 °CCascade Annulation nih.gov
Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivativesTBAB, Ethanol, 50 °CThree-component condensation scielo.org.mx
4-Chloro-6-methoxypyrimidineLDA, Iodine; Propanedinitrile, Cu-catalystPyrrole ring formation researchgate.netresearchgate.net

Convergent and Divergent Synthetic Approaches to Substituted Pyrrolo[2,3-d]pyrimidines

The synthesis of substituted pyrrolo[2,3-d]pyrimidines, including the target compound, can be approached in either a convergent or divergent manner.

A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the later stages to form the final product. In the context of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, a convergent approach might involve the synthesis of a pre-functionalized pyrrole and a pre-functionalized pyrimidine which are then condensed to form the bicyclic core. This strategy is often efficient for producing a specific target molecule.

A divergent synthesis , on the other hand, starts from a common intermediate that is progressively diversified to create a library of related compounds. This approach is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. For the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a common strategy is to first construct the core, for instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be subjected to various substitution reactions at the C4, C5, and C6 positions, as well as N-alkylation at the N7 position. mdpi.comnih.gov

For example, the synthesis of a series of 2-amino-9-aryl-7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase (FAK) inhibitors followed a divergent strategy where the core was modified to establish preliminary SAR. nih.gov Similarly, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized as tyrosine kinase inhibitors for non-small cell lung cancer (NSCLC) cells with EGFR mutations through optimized Buchwald-Hartwig C-N cross-coupling reactions on a common core. nih.gov

Regioselective Introduction of the Iodine Substituent at the C6 Position

The introduction of an iodine atom at the C6 position of the pyrrolo[2,3-d]pyrimidine core is a crucial step in the synthesis of the target compound. This can be achieved through either direct iodination of the pre-formed heterocyclic system or by indirect methods involving the transformation of a precursor functional group.

Direct Iodination Procedures for Pyrrolo[2,3-d]pyrimidine Scaffolds

Direct iodination of the pyrrolo[2,3-d]pyrimidine ring system can be achieved using various electrophilic iodinating agents. The regioselectivity of this reaction is influenced by the electronic properties of the heterocyclic core and the reaction conditions.

A common and effective reagent for the iodination of electron-rich heterocycles is N-iodosuccinimide (NIS). The regioselective iodination of flavonoids using NIS under neutral conditions has been reported, suggesting its potential applicability to the pyrrolo[2,3-d]pyrimidine system. researchgate.net The reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with NIS in DMF can provide the corresponding 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine.

Another approach involves the use of molecular iodine in the presence of an oxidizing agent. As mentioned earlier, an I2/DMSO system can be used to promote a cascade annulation that includes an iodination step to form the pyrrolo[2,3-d]pyrimidine core. nih.gov

The table below presents a summary of direct iodination procedures.

SubstrateReagent(s)ProductRef.
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineN-Iodosuccinimide (NIS), DMF4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidineN/A
6-Amino-1,3-dimethyluracil and AuroneI2, DMSO6-Iodo-pyrrolo[2,3-d]pyrimidine derivative nih.gov

Indirect Methods for C6-Iodination through Precursor Modification

Indirect methods for the introduction of an iodine atom at the C6 position typically involve the conversion of a pre-existing functional group at that position. A common precursor for such transformations is an amino group, which can be converted to an iodo group via a Sandmeyer-type reaction.

N7-Methylation Techniques for the 7H-Pyrrolo[2,3-d]pyrimidine Framework

The final step in the synthesis of this compound is the methylation of the nitrogen at the 7-position of the pyrrole ring. This N-alkylation reaction can be achieved using various methylating agents, with the choice of reagent and reaction conditions often depending on the other functional groups present in the molecule.

Commonly used methylating agents include methyl iodide (CH3I) and dimethyl sulfate (B86663) ((CH3)2SO4). The reaction is typically carried out in the presence of a base to deprotonate the N7-H of the pyrrole ring, thereby generating a more nucleophilic anion that can react with the methylating agent. Suitable bases for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or cesium carbonate (Cs2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN).

For instance, the synthesis of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, a JAK1-selective inhibitor, involved an N-methylation step on the pyrrolo[2,3-d]pyrimidine core. rsc.org While the specific conditions for the N7-methylation of 6-iodo-7H-pyrrolo[2,3-d]pyrimidine are not detailed in the provided results, the general principles of N-alkylation of nitrogen-containing heterocycles would apply.

The following table summarizes common N7-methylation techniques.

SubstrateMethylating AgentBaseSolvent
6-Iodo-7H-pyrrolo[2,3-d]pyrimidineMethyl iodide (CH3I)Sodium hydride (NaH)Dimethylformamide (DMF)
6-Iodo-7H-pyrrolo[2,3-d]pyrimidineDimethyl sulfate ((CH3)2SO4)Potassium carbonate (K2CO3)Acetonitrile (CH3CN)

Alkylation Strategies for N7-Methylation

Direct methylation at the N7 position of the pyrrolo[2,3-d]pyrimidine ring system is a crucial step in the synthesis of the target compound. One effective method involves the use of a methylating agent in the presence of a suitable base. For instance, the N7-methylation of a related compound, 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, has been successfully achieved using methyl iodide and sodium hydride in tetrahydrofuran (B95107). This reaction proceeds by the deprotonation of the pyrrole nitrogen by sodium hydride, followed by nucleophilic attack of the resulting anion on methyl iodide to furnish the N7-methylated product in high yield. chemicalbook.com

The general conditions for such alkylation reactions are presented in the table below:

Starting MaterialReagentsSolventConditionsProductYield
2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineSodium hydride, Methyl iodideTetrahydrofuran0 °C to room temperature2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine98% chemicalbook.com

This strategy highlights a direct and high-yielding approach to introduce the methyl group at the desired N7 position, which can be adapted for the 6-iodo substituted analogue.

Evaluation of N7-Protecting Group Strategies in Synthetic Sequences

In many synthetic routes towards functionalized pyrrolo[2,3-d]pyrimidines, the protection of the N7 position is a critical step to ensure regioselectivity in subsequent reactions, such as iodination. The choice of the protecting group is vital, as it must be stable under the reaction conditions for functionalization and easily removable without affecting other parts of the molecule.

Commonly used protecting groups for the N7 position include sulfonyl derivatives and silyl (B83357) ethers. For example, the synthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine often employs a phenylsulfonyl protecting group. chemicalbook.com This group is introduced at the N7 position, followed by iodination at the C6 position, and is subsequently removed under basic conditions. chemicalbook.com

Another widely used protecting group is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. The SEM group is known for its stability in a variety of reaction conditions and can be effectively removed. The synthesis of various pyrrolo[2,3-d]pyrimidine derivatives has been achieved using SEM-protected 4-chloro-6-iodopyrrolopyrimidine as a key intermediate. acs.orgmdpi.com

Protecting GroupIntroduction ReagentsRemoval ConditionsApplication Example
PhenylsulfonylPhenylsulfonyl chloride, BaseNaOH/MeOHSynthesis of 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine chemicalbook.com
SEM ([2-(trimethylsilyl)ethoxy]methyl)SEM-Cl, BaseTrifluoroacetic acidSynthesis of C-4 and C-5 substituted pyrrolo[2,3-d]pyrimidines acs.orgmdpi.com

Integrated Synthetic Pathways for this compound

Multistep Syntheses from Readily Available Pyrimidine Derivatives

The construction of the this compound scaffold often begins with simple and commercially available pyrimidine derivatives, such as 4,6-dichloropyrimidine (B16783). A plausible synthetic route involves the initial formation of the pyrrolo[2,3-d]pyrimidine core, followed by sequential functionalization.

A representative multi-step synthesis could involve the following key transformations:

Synthesis of 4,6-dihydroxypyrimidine: This can be achieved through the condensation of formamide (B127407) and diethyl malonate in the presence of a base like sodium ethoxide. google.com

Chlorination: The dihydroxypyrimidine can be converted to 4,6-dichloropyrimidine using a chlorinating agent such as phosphorus oxychloride. google.com

Formation of the Pyrrole Ring: The pyrrolo[2,3-d]pyrimidine core is then constructed. This often involves the introduction of a side chain at the 5-position of the pyrimidine ring that can undergo cyclization.

Iodination: The C6 position of the pyrrolo[2,3-d]pyrimidine ring is then iodinated. This is typically achieved after the protection of the N7 position to ensure regioselectivity. nih.gov

N7-Methylation and Deprotection: Finally, the methyl group is introduced at the N7 position, and any protecting groups are removed to yield the target compound.

This stepwise approach allows for the controlled introduction of the required functionalities at specific positions of the heterocyclic system.

One-Pot and Cascade Reaction Sequences

While specific one-pot or cascade reactions leading directly to this compound are not extensively reported, the principles of such reactions are applied in the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives. These methods are highly efficient as they combine multiple reaction steps into a single operation, reducing waste and purification efforts.

For instance, a cascade annulation of 6-amino-1,3-dimethyluracil with aurones promoted by iodine in DMSO has been developed for the synthesis of complex pyrrolo[2,3-d]pyrimidines. nih.govresearchgate.net This reaction involves a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening in a single pot. nih.govresearchgate.net

Another example is the one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines. scielo.org.mx Although these examples yield different substitution patterns, they demonstrate the feasibility of cascade and one-pot strategies in constructing the pyrrolo[2,3-d]pyrimidine core, which could potentially be adapted for the synthesis of the target compound.

Catalytic Methods in Pyrrolo[2,3-d]pyrimidine Synthesis

Copper-Catalyzed Reactions

Copper-catalyzed reactions play a significant role in the synthesis of pyrrolo[2,3-d]pyrimidines, offering efficient methods for the formation of carbon-carbon and carbon-nitrogen bonds.

A notable application is the copper-catalyzed reaction of 4-(alkylamino)-5-iodopyrimidines with propanedinitrile to construct the 6-aminopyrrolo[2,3-d]pyrimidine-5-carbonitrile skeleton. This reaction, catalyzed by copper(I) iodide, provides a convenient route to functionalized pyrrolo[2,3-d]pyrimidines. clockss.org

Furthermore, copper is a co-catalyst in Sonogashira coupling reactions, which are instrumental in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide. This methodology can be employed to introduce a side chain that subsequently cyclizes to form the pyrrole ring of the pyrrolo[2,3-d]pyrimidine system. The combination of a Sonogashira reaction followed by a domino C-N coupling/hydroamination reaction has been utilized to prepare a variety of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govresearchgate.net

These copper-catalyzed methods provide powerful tools for the construction and functionalization of the pyrrolo[2,3-d]pyrimidine scaffold, highlighting their importance in modern synthetic organic chemistry.

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. In the context of this compound, these transformations are primarily utilized for the functionalization of the pyrrolo[2,3-d]pyrimidine core, either before or after the introduction of the iodo group at the C6 position.

The synthesis of the core scaffold often begins with commercially available starting materials, which are then elaborated to form the fused heterocyclic system. One common precursor is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The methylation of the N7 position to yield 7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a crucial step before the introduction of the iodine atom. This methylation is typically achieved using a suitable methylating agent in the presence of a base.

Once the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine precursor is obtained, the subsequent iodination at the C6 position is a key transformation. While various iodinating agents can be employed, a common method involves the use of iodine (I2) in the presence of a suitable solvent system, such as dimethyl sulfoxide (B87167) (DMSO). nih.gov

With the this compound in hand, palladium-catalyzed cross-coupling reactions open up a vast chemical space for the introduction of diverse substituents at the C6 position. The two most prominent examples are the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C6 position. The general reaction scheme is as follows:

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific substrates being used. Below is a table summarizing typical conditions for Suzuki-Miyaura couplings on related 6-iodo-pyrrolo[2,3-d]pyrimidine systems. acs.org

EntryAryl/Heteroaryl Boronic AcidPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Phenylboronic acidPd(PPh3)4-Na2CO3DME/H2O9085
24-Methoxyphenylboronic acidPdCl2(dppf)-K2CO3Dioxane/H2O10092
33-Pyridinylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O11078

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. In the case of this compound, this reaction enables the introduction of a diverse array of primary and secondary amines at the C6 position, leading to a wide range of amino-substituted derivatives. The general reaction is depicted below:

Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination is highly dependent on the reaction conditions. A judicious selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and clean conversions. The following table provides examples of conditions used for the Buchwald-Hartwig amination of related 6-halo-pyrrolo[2,3-d]pyrimidine substrates. nih.gov

EntryAminePalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1MorpholinePd2(dba)3XantphosCs2CO3Toluene10095
2Aniline (B41778)Pd(OAc)2BINAPNaOtBuDioxane11088
3BenzylaminePdCl2(dppf)-K3PO4DMF12082

Chemical Reactivity and Derivatization of 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine

Palladium-Catalyzed Cross-Coupling Reactions at the C6-Iodo Position

The iodine atom at the C6 position of 6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Cross-Coupling for C6-Arylation and Heteroarylation

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In the context of this compound, this reaction is employed to introduce various aryl and heteroaryl moieties at the C6 position.

A general procedure for the Suzuki-Miyaura cross-coupling involves the reaction of a 6-iodo-7-(protected)-7H-pyrrolo[2,3-d]pyrimidine with an aryl or heteroaryl boronic acid or its corresponding pinacol (B44631) ester. The reaction is typically catalyzed by a palladium complex, such as PdCl2(dppf), in the presence of a base like potassium carbonate. The choice of solvent is often a mixture of an organic solvent and water, for instance, 1,4-dioxane/water or ethanol/water. These reactions are generally carried out under an inert atmosphere to prevent the degradation of the catalyst.

In a study focused on the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a similar scaffold, 4-amino-6-iodo-7-((2-(trimethylsilyl)-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, was subjected to Suzuki-Miyaura cross-coupling with various aryl boronic acids and pinacol esters. acs.org The reaction conditions involved the use of PdCl2(dppf) as the catalyst and potassium carbonate as the base in 1,4-dioxane. acs.org This highlights the feasibility of C6-arylation on the 6-iodo-pyrrolo[2,3-d]pyrimidine core.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on 6-Iodo-pyrrolo[2,3-d]pyrimidine Derivatives

Entry Aryl Boronic Acid/Ester Catalyst Base Solvent Product
1 Phenylboronic acid PdCl2(dppf) K2CO3 1,4-Dioxane/H2O 6-Phenyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
2 Pyridin-3-ylboronic acid Pd(PPh3)4 Na2CO3 Toluene/EtOH/H2O 7-Methyl-6-(pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidine

Sonogashira Coupling for C6-Alkynylation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in introducing alkynyl groups at the C6 position of the this compound core, leading to the synthesis of 6-alkynyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidines.

The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)2Cl2, in the presence of a copper(I) co-catalyst, commonly copper(I) iodide (CuI). A base, usually an amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction. The reaction is generally carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere.

Table 2: General Conditions for Sonogashira Coupling

Substrate Alkyne Palladium Catalyst Copper Co-catalyst Base Solvent

Stille Coupling and Other Organotin-Mediated Cross-Couplings

The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex. This method can be utilized to introduce a variety of organic groups, including alkyl, alkenyl, aryl, and alkynyl moieties, at the C6 position of this compound.

A review on the functionalization of the pyrrolo[2,3-d]pyrimidine scaffold highlights the use of Stille coupling. For example, 2-pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine was synthesized via the Stille cross-coupling of 4-chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine with tributylvinylstannane. acs.org This indicates the utility of organotin reagents in modifying the pyrrolopyrimidine core.

The reaction typically employs a palladium catalyst such as Pd(PPh3)4 or PdCl2(PPh3)2 in an inert solvent like THF or dioxane. The choice of the organostannane reagent determines the nature of the substituent introduced.

Table 3: Representative Stille Coupling Reaction

Iodo-pyrrolopyrimidine Organostannane Palladium Catalyst Solvent Product

Heck Reaction Applications for C6-Alkenylation

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction provides a direct method for the introduction of alkenyl substituents at the C6 position of this compound.

The general mechanism of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the alkenylated product and regenerate the catalyst. libretexts.org

While specific examples detailing the Heck reaction on this compound are scarce in the available literature, the reaction is broadly applicable to iodoarenes and iodoheteroarenes. A review on palladium-catalyzed reactions on the pyrrolo[2,3-d]pyrimidine skeleton confirms the application of the Heck reaction for its functionalization. acs.org

Table 4: General Scheme for Heck Reaction

Substrate Alkene Palladium Catalyst Base Solvent

Nucleophilic Substitution Reactions at the C4 Position

The pyrimidine (B1678525) ring of the this compound scaffold is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C4 position, especially when a good leaving group like a chlorine atom is present.

Amination Reactions with Various Amine Nucleophiles

Amination at the C4 position is a crucial transformation for the synthesis of a wide range of biologically active pyrrolopyrimidine derivatives. This reaction typically involves the displacement of a chloro substituent at the C4 position by a primary or secondary amine.

A detailed study on the acid-catalyzed amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various anilines has shown that the reaction proceeds well in water, offering a more environmentally friendly alternative to organic solvents. nih.gov The reaction rate and yield are influenced by the electronic and steric properties of the amine nucleophile. nih.gov For instance, anilines with electron-donating or weakly electron-withdrawing groups generally provide good yields, while sterically hindered anilines or those with strongly electron-withdrawing groups may react more slowly or require harsher conditions. nih.gov

While the aforementioned study focused on a substrate without the 6-iodo-7-methyl substituents, the principles of nucleophilic aromatic substitution at the C4 position are expected to be similar. The presence of the iodo group at C6 and the methyl group at N7 may have some electronic and steric influence on the reactivity at C4, but the fundamental reaction pathway should remain accessible.

In the synthesis of CSF1R inhibitors, a protected 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine was reacted with various benzylamines in n-butanol or dioxane at elevated temperatures to afford the corresponding 4-amino derivatives. ntnu.no

Table 5: Examples of Amination Reactions on 4-Chloro-pyrrolo[2,3-d]pyrimidine Derivatives

Substrate Amine Nucleophile Conditions Product
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Aniline (B41778) HCl (cat.), H2O, 95 °C N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine 4-Fluoroaniline HCl (cat.), H2O, 95 °C N-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Thiolation and Alkoxylation at C4

The introduction of sulfur (thiolation) and oxygen (alkoxylation) functionalities at the C4 position of the this compound core is a key strategy for modifying its electronic properties and biological activity. These transformations are typically achieved through nucleophilic aromatic substitution, wherein a suitable nucleophile displaces a leaving group at the C4 position.

For these reactions to proceed, the C4 position must first be activated with a good leaving group, commonly a halogen such as chlorine. Starting from a 4-chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, thiolation can be accomplished by treatment with a thiol in the presence of a base. Similarly, alkoxylation can be achieved by reacting the 4-chloro precursor with an alcohol or a metal alkoxide. nih.gov

Table 1: Representative Thiolation and Alkoxylation Reactions at C4

Starting MaterialReagentProductReaction Type
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineR-SH / Base4-(R-thio)-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineThiolation
4-Chloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineR-OH / Base4-(R-alkoxy)-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidineAlkoxylation

C-H Functionalization of the Pyrrolo[2,3-d]pyrimidine Ring

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including the pyrrolo[2,3-d]pyrimidine scaffold. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes.

Direct C-H Arylation and Alkenylation Strategies

The pyrrole (B145914) moiety of the this compound ring is amenable to direct C-H arylation, allowing for the formation of C-C bonds with various aryl partners. Palladium-catalyzed methodologies have been successfully employed for the regioselective arylation of the pyrrolo[2,3-d]pyrimidine core.

While direct C-H alkenylation of this specific molecule is not extensively documented, the presence of the iodo group at the C6 position provides a prime site for palladium-catalyzed cross-coupling reactions such as the Heck reaction. organic-chemistry.org This reaction allows for the introduction of a variety of substituted alkenes at the C6 position, offering a complementary strategy to direct C-H functionalization for accessing alkenylated derivatives.

Table 2: C-H Arylation and Alkenylation Strategies

PositionReactionCatalyst/ReagentsProduct
C5Direct C-H ArylationPd catalyst, Aryl halide5-Aryl-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
C6Heck ReactionPd catalyst, Alkene6-Alkenyl-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Oxidative C-H Functionalization

Oxidative C-H functionalization represents another avenue for the derivatization of the pyrrolo[2,3-d]pyrimidine ring system. While specific examples involving this compound are not prevalent in the literature, related heterocyclic systems undergo such transformations. These reactions typically involve a transition metal catalyst and an oxidant, leading to the introduction of various functional groups through the formation of a carbon-heteroatom or carbon-carbon bond. The regioselectivity of these reactions is often directed by the inherent electronic properties of the heterocyclic core or by the use of directing groups.

Further Derivatization and Functional Group Interconversions

Beyond the primary reactivity at the C4 and C6 positions and C-H functionalization, the this compound scaffold can undergo further modifications to generate a diverse range of analogs.

Modifications of the Methyl Group at N7

The methyl group at the N7 position of the pyrrole ring can potentially be a site for further functionalization, although this is less commonly explored compared to reactions on the heterocyclic core itself. While direct modification of the N7-methyl group is challenging, demethylation to the corresponding N7-H derivative could be achieved under specific conditions, which would then allow for the introduction of a variety of different substituents at this position. Re-alkylation or arylation of the N7 position would then provide access to a wide range of analogs with modified properties.

Transformations Involving Other Positions on the Pyrrolo[2,3-d]pyrimidine Core

The C5 position of the pyrrole ring is susceptible to electrophilic substitution. For instance, halogenation at this position can be achieved using various halogenating agents. nih.gov The resulting 5-halo-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can then serve as a precursor for further derivatization through cross-coupling reactions.

The iodine atom at the C6 position is a key functional group for a variety of transformations. Besides the Heck reaction mentioned earlier, it can participate in other palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, vinyl, and alkynyl groups, respectively.

Chemo-, Regio-, and Stereoselectivity in Derivatization Reactions

The derivatization of this compound offers several avenues for selective functionalization. The key to achieving desired products lies in understanding and controlling the chemo-, regio-, and stereoselectivity of the reactions.

Chemoselectivity:

Chemoselectivity in the context of this compound primarily revolves around the preferential reaction of the C-I bond in the presence of other potentially reactive functional groups or positions. The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in typical palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization of the 6-position even if other, less reactive halogens were present elsewhere on the molecule.

For instance, in related di-halogenated pyrrolo[2,3-d]pyrimidines, the reaction can be directed to the more reactive halogen. While this compound itself does not have other halogens, this principle is crucial when designing multi-step syntheses. The primary site of reactivity is the C6-iodo bond, which readily undergoes oxidative addition to a Pd(0) catalyst, initiating cross-coupling cycles. Other potentially reactive sites, such as C-H bonds on the pyrrole or pyrimidine ring, are generally less reactive under the conditions typically employed for cross-coupling at the iodo-position. However, under more forcing conditions or with specific catalyst systems designed for C-H activation, reactions at these sites could be possible.

Regioselectivity:

Regioselectivity concerns the preferential reaction at one position over another. For this compound, the iodine atom at the C6 position directs the regioselectivity of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings will occur specifically at this carbon-iodine bond.

In the broader context of the pyrrolo[2,3-d]pyrimidine scaffold, if other leaving groups were present, the regioselectivity would be dictated by the relative reactivity of these groups. For example, in studies on 2,4-dichloropyrrolo[2,3-d]pyrimidine, Suzuki coupling occurs preferentially at the C4 position over the C2 position. researchgate.net For this compound, the inherent reactivity of the C-I bond makes the C6 position the unequivocal site of functionalization in cross-coupling reactions.

An example of regioselective Suzuki coupling on a related substrate, 4-Amino-6-iodo-7-((2-(trimethylsilyl)-ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine, demonstrates the specific reactivity at the C6-iodo position.

Table 1: Regioselective Suzuki Cross-Coupling of a 6-Iodo-7H-pyrrolo[2,3-d]pyrimidine Derivative (Data derived from studies on analogous compounds)

EntryAryl Boronic Acid/EsterCatalystBaseSolventYield (%)
1Phenylboronic acidPdCl2(dppf)K2CO31,4-DioxaneHigh
23-Methylphenylboronic acidPdCl2(dppf)K2CO31,4-DioxaneHigh
34-Pyridylboronic acidPdCl2(dppf)K2CO31,4-DioxaneGood

Stereoselectivity:

Stereoselectivity is a critical consideration when the derivatization process can lead to the formation of stereoisomers. For reactions involving this compound, this is most relevant in two scenarios:

Introduction of a chiral moiety: If the coupled group contains a chiral center, the reaction may proceed with varying degrees of diastereoselectivity depending on the steric environment of the substrate and the nature of the incoming group.

Asymmetric catalysis: The use of chiral ligands on the metal catalyst can induce enantioselectivity, leading to a preference for the formation of one enantiomer over the other. This is particularly relevant in reactions like the Heck coupling, where a new stereocenter can be generated on the coupled alkene.

While specific studies on stereoselective derivatization of this compound are not widely reported, the principles of asymmetric catalysis are broadly applicable. For instance, in a hypothetical asymmetric Heck reaction with an acrylic ester, the choice of a chiral phosphine (B1218219) ligand could direct the formation of either the (R) or (S) enantiomer of the product.

Mechanistic Investigations of Reaction Pathways for Functionalization

The functionalization of this compound predominantly proceeds through well-established palladium-catalyzed cross-coupling reaction mechanisms. While detailed mechanistic studies specific to this exact substrate are limited, the pathways can be confidently inferred from the vast body of research on similar aryl iodides.

Suzuki Coupling Mechanism:

The Suzuki coupling reaction, which forms a new carbon-carbon bond between the C6 position and an organoboron species, is expected to follow a standard catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate. This is generally considered the rate-determining step for aryl iodides.

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira Coupling Mechanism:

The Sonogashira coupling introduces an alkyne at the C6 position. This reaction typically involves a dual catalytic system of palladium and copper.

Oxidative Addition: Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.

Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) co-catalyst in the presence of a base to form a copper acetylide.

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

Reductive Elimination: The C6-alkynyl product is formed through reductive elimination, regenerating the Pd(0) catalyst.

Heck Coupling Mechanism:

The Heck reaction couples the C6 position with an alkene. The mechanism differs slightly from the Suzuki and Sonogashira reactions:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the C-I bond.

Alkene Insertion (Syn-addition): The alkene coordinates to the Pd(II) complex and then inserts into the palladium-carbon bond. This step typically occurs in a syn-fashion.

Syn-β-Hydride Elimination: For the reaction to proceed, the intermediate must rotate to allow for a hydrogen atom on the adjacent carbon (beta-position) to be eliminated along with the palladium. This step is also a syn-elimination and forms the final product while generating a palladium-hydride species.

Regeneration of Catalyst: The palladium-hydride species eliminates HX in the presence of a base to regenerate the Pd(0) catalyst.

In a proposed mechanism for a related cascade annulation to form a pyrrolo[2,3-d]pyrimidine core, an iodination step is followed by an intramolecular nucleophilic substitution, highlighting the role of iodo-intermediates in the synthesis of this heterocyclic system. nih.gov

Computational Chemistry and Theoretical Investigations of 6 Iodo 7 Methyl 7h Pyrrolo 2,3 D Pyrimidine Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical methods are fundamental to understanding the intrinsic electronic properties of molecules, which govern their geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For pyrrolo[2,3-d]pyrimidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++, are employed to determine optimized molecular geometries. researchgate.netsemanticscholar.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. This information is critical, as the molecule's conformation dictates its ability to fit into the binding site of a biological target, such as a protein kinase. x-mol.net By calculating the energies of different potential structures, DFT can also be used to assess the relative stability of various tautomers or conformers. researchgate.net

Table 1: Key Parameters from DFT Calculations for Pyrrolo[2,3-d]pyrimidine Derivatives

Parameter Significance Typical Computational Method
Optimized Geometry Determines the 3D shape and steric profile of the molecule. DFT (e.g., B3LYP/6-311G++)
HOMO-LUMO Energy The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. DFT/TD-DFT
HOMO-LUMO Gap An indicator of chemical reactivity and kinetic stability. Calculated from HOMO-LUMO energies
Mulliken Atomic Charges Describes the electron distribution and identifies electrostatic interaction sites. Wavefunction analysis post-DFT
Molecular Electrostatic Potential (MEP) Maps electron-rich and electron-poor regions, predicting sites for non-covalent interactions. Calculated from DFT electron density

Computational models derived from DFT are crucial for predicting chemical reactivity. researchgate.net The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The HOMO-LUMO energy gap is a key indicator of a molecule's stability; a smaller gap suggests higher reactivity. researchgate.net Furthermore, wavefunction analyses can reveal charge delocalization patterns and predict sites susceptible to electrophilic or nucleophilic attack. x-mol.net This is invaluable for planning synthetic routes, such as the common cross-coupling reactions used to modify the 6-position of the pyrrolo[2,3-d]pyrimidine core, allowing chemists to anticipate reaction outcomes and selectivity.

Molecular Modeling and Simulation Approaches in Ligand-Target Interactions

Understanding how a drug molecule interacts with its biological target is the cornerstone of modern drug design. Molecular modeling and simulation provide a window into these complex interactions at an atomic level.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to its target receptor. nih.govbohrium.com For pyrrolo[2,3-d]pyrimidine derivatives, which often target the ATP-binding site of kinases, docking simulations can elucidate crucial interactions, such as hydrogen bonds with the hinge region of the kinase, hydrophobic interactions, and halogen bonds. nih.govtandfonline.com The iodine atom at the 6-position of the core structure is of particular interest for its potential to form strong halogen bonds, which can significantly enhance binding affinity. nih.gov Docking studies have been successfully used to understand the binding modes of these derivatives with a range of kinases, including EGFR, CDK4/6, and PAK4. nih.govtandfonline.comnih.gov The results of these simulations help rationalize the structure-activity relationships (SAR) observed experimentally and guide the design of new analogues with improved binding characteristics. mdpi.comnih.gov

While molecular docking provides a static picture, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex, accounting for the flexibility of both the drug molecule and its target protein. tandfonline.com MD simulations, performed using software like GROMACS, can assess the stability of a binding pose predicted by docking over time (e.g., 100 ns). tandfonline.comresearchgate.net These simulations provide insights into conformational changes and the stability of key interactions within the binding site. nih.gov By calculating the root-mean-square deviation (RMSD), researchers can evaluate the stability of the complex. tandfonline.com Furthermore, advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to calculate binding free energies, offering a more accurate estimation of binding affinity than docking scores alone. nih.gov

Structure-Based Drug Design Principles Applied to Pyrrolo[2,3-d]pyrimidine Derivatives

Structure-based drug design (SBDD) leverages the three-dimensional structural information of the target protein to rationally design potent and selective inhibitors. Computational methods are integral to the SBDD workflow for pyrrolo[2,3-d]pyrimidine derivatives. acs.org The process often begins with the identification of a fragment or hit compound. acs.org X-ray crystallography of the target protein, or a surrogate, in complex with the inhibitor provides an experimental view of the binding mode. acs.org This structural information, combined with molecular docking and MD simulations, allows chemists to identify pockets within the active site where modifications to the ligand could enhance binding. nih.govnih.gov For example, computational analysis might reveal a hydrophobic pocket that can be filled by adding an appropriate substituent to the pyrrolo[2,3-d]pyrimidine core, or a site where a hydrogen bond donor/acceptor could be introduced. This iterative cycle of computational design, chemical synthesis, and biological evaluation has proven highly effective in optimizing pyrrolo[2,3-d]pyrimidine derivatives into clinical candidates for various diseases, particularly cancer. mdpi.comnih.govnih.gov

Table of Mentioned Compounds

Compound Name
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Afatinib
Dasatinib

De Novo Design and Virtual Screening Methodologies

The discovery of novel pyrrolo[2,3-d]pyrimidine derivatives is often accelerated using a combination of de novo design strategies and virtual screening of large compound libraries. These computational techniques help prioritize molecules for synthesis and biological evaluation, saving significant time and resources.

Structure-Based and Ligand-Based Screening: Virtual screening can be broadly categorized into structure-based and ligand-based approaches. In structure-based virtual screening, molecular docking is a key technique used to predict the binding mode and affinity of potential inhibitors within the active site of a target protein. For instance, in the development of novel Cyclin-Dependent Kinase 4 (CDK4) inhibitors, molecular docking studies of pyrrolo[2,3-d]pyrimidine derivatives revealed key binding interactions with amino acid residues such as VAL-101, HIE-100, and LYS-147. tandfonline.com

Ligand-based methods are employed when the 3D structure of the target is unknown. Pharmacophore modeling is a prominent example, where a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity is generated. This pharmacophore hypothesis is then used as a 3D query to screen compound databases, such as the ZINC database, to identify molecules with the desired features. tandfonline.com One study successfully used a five-point pharmacophore hypothesis (HHHRR_1) to screen the ZINC database for new pyrrolo[2,3-d]pyrimidine-based CDK4 inhibitors. tandfonline.com

Scaffold Hopping and Molecular Hybridization: De novo design often involves modifying a core scaffold to improve potency, selectivity, or pharmacokinetic properties. Scaffold hopping is a strategy used to replace the central core of a molecule with a functionally equivalent one, aiming to identify novel chemotypes with improved properties. This approach was utilized to design a new class of Monopolar spindle kinase 1 (Mps1) inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine structure. nih.gov

Molecular hybridization is another design strategy that combines structural fragments from two or more known bioactive molecules. This technique was applied to develop Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by merging fragments of the approved drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus, a concept supported by initial molecular docking studies. mdpi.comnih.gov

The table below summarizes examples of potent compounds identified through these computational design and screening methodologies.

Compound IDTarget KinaseDesign/Screening MethodKey FindingsReference
ZINC91325512 CDK4Pharmacophore-based virtual screeningIdentified as a top-scoring hit from the ZINC database with predicted interactions with key residues VAL-101, ILE-19, and LYS-147. tandfonline.com
Compound 12 Mps1Scaffold HoppingA potent Mps1 inhibitor (IC50 = 29 nM) that impeded the proliferation of breast cancer cell lines. nih.gov
Compound 12b CSF1RMolecular Hybridization & DockingEmerged as the most potent inhibitor, showing low-nanomolar enzymatic activity and favorable ADME properties. mdpi.com
Compound 13b AxlStructure-Activity Relationship (SAR) InvestigationShowed high enzymatic and cellular potency against Axl, with promising therapeutic effects in a xenograft tumor model. nih.gov

Cheminformatics Approaches in Pyrrolo[2,3-d]pyrimidine Chemical Space Exploration

Cheminformatics provides the tools and conceptual frameworks to systematically explore the vast chemical space of pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These approaches are essential for understanding structure-activity relationships, designing diverse compound libraries, and predicting the properties of novel molecules.

Chemical Space Analysis: The concept of chemical space is fundamental to drug discovery, representing the ensemble of all possible molecules. nih.govsemanticscholar.org Cheminformatics tools are used to generate and visualize this space for a given scaffold. This involves calculating a large number of molecular descriptors (e.g., physicochemical properties, topological indices) for each compound and then using dimensionality reduction techniques to create visual maps. semanticscholar.org These maps help researchers assess the diversity of a compound library, identify areas of unexplored chemical space, and understand how molecular structure relates to biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique that correlates variations in the physicochemical properties of compounds with their biological activities. For pyrrolo[2,3-d]pyrimidine derivatives, 3D-QSAR models have been developed to guide the design of new anticancer agents. tandfonline.com These models provide insights into which structural features are favorable or unfavorable for activity. For example, atom-based and field-based 3D-QSAR studies on CDK4 inhibitors identified the key steric and electronic features required for high potency. tandfonline.com The statistical quality of these models is crucial for their predictive power.

QSAR Model TypeQ² (Cross-validated R²)r² (Non-cross-validated R²)ApplicationReference
Atom-based 3D-QSAR0.73270.8939Development of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents. tandfonline.com
Field-based 3D-QSAR0.85520.6255Development of novel pyrrolo[2,3-d]pyrimidine derivatives as anticancer agents. tandfonline.com

Library Enumeration and Design: Cheminformatics workflows are also used to computationally enumerate or design libraries of virtual compounds based on the pyrrolo[2,3-d]pyrimidine scaffold. Starting from a core structure, such as this compound, various substituents can be computationally added at different positions. The resulting virtual library can then be filtered based on predicted properties like drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and predicted activity from QSAR models or docking scores. rsc.org This process, known as library enumeration, allows for the exploration of a vast number of potential derivatives in silico before committing to their chemical synthesis. tandfonline.com

Advanced Spectroscopic and Analytical Methodologies for Compound Characterization and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. A full suite of NMR experiments would be required for an unambiguous characterization of 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine.

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of magnetically active nuclei.

¹H NMR: This technique would identify all the hydrogen atoms in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the pyrimidine (B1678525) and pyrrole (B145914) rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts (δ) and coupling constants (J) would help determine the substitution pattern. For instance, the protons at positions 2, 4, and 5 would each produce a unique signal. The methyl group at position 7 would likely appear as a singlet in the range of 3.5-4.0 ppm.

¹³C NMR: The ¹³C NMR spectrum would reveal the number of unique carbon atoms. Each carbon in the pyrrolo[2,3-d]pyrimidine core and the methyl group would produce a distinct signal. The carbon atom bonded to the iodine (C6) would be significantly influenced by the heavy atom effect, leading to a characteristic upfield or downfield shift. Decoupled spectra provide chemical shifts, while coupled spectra like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.

¹⁵N NMR: As a nitrogen-containing heterocycle, ¹⁵N NMR could provide valuable information about the electronic environment of the nitrogen atoms at positions 1, 3, and 7. The chemical shifts would confirm their respective locations within the fused ring system.

Expected ¹H NMR Data (Predicted)
Proton Expected Chemical Shift (ppm)
H-2Singlet
H-4Singlet
H-5Singlet
N-CH₃Singlet
Expected ¹³C NMR Data (Predicted)
Carbon Expected Chemical Shift (ppm)
C-2Aromatic region
C-4Aromatic region
C-4aAromatic region
C-5Aromatic region
C-6Aromatic region (influenced by Iodine)
C-7aAromatic region
N-CH₃Aliphatic region

Two-dimensional NMR experiments are essential for assembling the complete molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While there are few vicinal protons to show coupling on the aromatic core, it would confirm the absence of such couplings and help assign isolated spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons (or other heteroatoms like ¹⁵N). This would definitively link the proton signals of H-2, H-4, H-5, and the methyl group to their corresponding carbon atoms (C-2, C-4, C-5, and N-CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the N-methyl protons and carbons C-7a and C-5. The proton at C-5 would show correlations to C-4, C-6, and C-7a. These correlations are instrumental in piecing together the connectivity of the entire heterocyclic system and confirming the positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity of protons. A key correlation would be expected between the N-methyl protons and the proton at position C-5, confirming their spatial closeness and verifying the location of the methyl group at N-7.

While solution-state NMR provides data on the molecule's structure as it tumbles freely, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties. By analyzing the chemical shifts and line shapes in the ssNMR spectrum, scientists can identify and characterize different crystalline forms of this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the determination of the elemental formula of this compound. The calculated exact mass for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within a few parts per million) confirms the elemental composition and, by extension, supports the proposed structure. The presence of iodine would be clearly indicated by its monoisotopic mass in the calculation.

HRMS Data for C₇H₆IN₃
Ion Type Calculated Exact Mass
[M]⁺258.9601
[M+H]⁺259.9679

In tandem mass spectrometry, the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide a fragmentation pattern. This pattern is like a fingerprint for the molecule and offers significant structural information. For this compound, key fragmentation pathways would likely involve:

Loss of the iodine atom.

Loss of the methyl group.

Cleavage of the pyrimidine or pyrrole ring.

Analyzing these fragmentation pathways helps to confirm the connectivity of the molecule and the location of the iodo and methyl substituents. For instance, the initial loss of a methyl radical (•CH₃) or an iodine radical (•I) would produce characteristic fragment ions, confirming their presence as substituents.

Hyphenated MS Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Hyphenated mass spectrometry techniques, which couple a separation method with mass analysis, are powerful tools for the analysis of complex mixtures and the definitive identification of target compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. In a typical LC-MS analysis, the compound is first separated from impurities on a high-performance liquid chromatography (HPLC) column. The eluent is then introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. This allows for the confirmation of the molecular weight of the target compound and the identification of any synthesis-related impurities or degradation products. The high sensitivity and selectivity of LC-MS make it an invaluable tool for reaction monitoring and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, although it may require derivatization of the pyrrolo[2,3-d]pyrimidine core to increase its volatility and thermal stability. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The separated components are then analyzed by a mass spectrometer. This technique is highly effective for the identification of volatile organic impurities that may be present in the sample.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While a crystal structure for the specific title compound is not publicly available, studies on related pyrrolo[2,3-d]pyrimidine derivatives have utilized this technique to elucidate their molecular architecture. mdpi.com For instance, X-ray analysis of similar heterocyclic cores reveals the planarity of the fused ring system and allows for detailed analysis of intermolecular interactions, such as hydrogen bonding and stacking, in the crystal lattice. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, the IR spectrum would be expected to show characteristic peaks for C-H stretching and bending, C=C and C=N stretching vibrations within the aromatic rings, and C-N stretching vibrations. mdpi.comscielo.org.mx The presence of the methyl group would also give rise to specific C-H stretching and bending modes.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for identifying vibrations of the pyrrolopyrimidine skeleton.

Functional Group **Expected IR Absorption Range (cm⁻¹) **
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methyl)2975 - 2850
C=N Stretch1650 - 1550
C=C Stretch (Aromatic)1600 - 1450
C-N Stretch1350 - 1000

This table presents expected ranges based on typical values for similar heterocyclic compounds. mdpi.comscielo.org.mx

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The resulting spectrum is characteristic of the electronic structure of the compound. Pyrrolo[2,3-d]pyrimidine derivatives typically exhibit strong UV absorption due to the π-conjugated nature of the bicyclic aromatic system. nih.govnih.gov

The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the ring. This technique is also widely used for the quantitative determination of the compound's concentration in solution, following the Beer-Lambert law, which is crucial for various in vitro and in vivo studies.

Compound Class Typical λmax (nm)
Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones300 - 380
Substituted Pyrimidine Derivatives~275

This table shows typical absorption maxima for related pyrimidine and pyrrolopyrimidine structures, indicating the expected region of UV activity for the title compound. nih.govnih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds. In analytical HPLC, a small amount of the sample is injected onto a column packed with a stationary phase, and a liquid mobile phase is pumped through the column. The separation is based on the differential partitioning of the components between the stationary and mobile phases. A detector, often a UV-Vis spectrophotometer, is used to monitor the eluting components. This allows for the precise determination of the purity of the compound by measuring the relative area of the main peak. nih.govnih.gov

Preparative HPLC utilizes the same principles but with larger columns and higher flow rates to isolate and purify larger quantities of the target compound from a reaction mixture.

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For a compound like this compound, which may have limited volatility, GC analysis might be challenging without prior derivatization to create a more volatile analog. However, it can be a valuable tool for detecting and quantifying any volatile impurities that may be present from the synthesis, such as residual solvents.

Chiral Chromatography for Enantiomeric Purity

In the characterization and analysis of chemical compounds, chiral chromatography is a critical technique employed to separate stereoisomers, specifically enantiomers. Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. The determination of enantiomeric purity is essential in many fields, particularly in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.

However, the application of chiral chromatography is contingent upon the inherent chirality of the molecule . The compound This compound is an achiral molecule. An analysis of its structure reveals the absence of any stereocenters (such as a carbon atom bonded to four different substituents), chiral axes, or planes of chirality. The molecule possesses a plane of symmetry that bisects the fused pyrrolopyrimidine ring system.

Due to its achiral nature, This compound does not exist as enantiomers. Consequently, the concepts of enantiomeric purity and enantiomeric excess are not applicable to this compound. As there are no enantiomers to separate, chiral chromatography is not a relevant analytical methodology for its characterization in this context.

For a chiral compound, a typical data table summarizing the results of a chiral chromatography analysis would include parameters such as the specific chiral stationary phase (CSP) used, the mobile phase composition, flow rate, detection wavelength, and the retention times for each enantiomer, which would allow for the calculation of enantiomeric purity. An illustrative template for such data is provided below.

Illustrative Data Table for Chiral Chromatography Analysis (Not Applicable to this compound)

Parameter Value
Chiral Stationary Phase [Example: Chiralcel OD-H]
Column Dimensions [Example: 250 x 4.6 mm, 5 µm]
Mobile Phase [Example: Hexane/Isopropanol (90:10)]
Flow Rate [Example: 1.0 mL/min]
Temperature [Example: 25 °C]
Detection Wavelength [Example: 254 nm]
Retention Time (Enantiomer 1) Not Applicable
Retention Time (Enantiomer 2) Not Applicable

Given the achiral structure of This compound , no experimental data for its analysis by chiral chromatography exists in scientific literature, as such an analysis would be fundamentally unnecessary. All synthesized batches of this compound will be chemically identical in this regard, with no enantiomeric variation.

Structure Activity Relationship Sar Analysis and Lead Compound Optimization

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of pyrrolo[2,3-d]pyrimidine derivatives is highly dependent on the nature and position of various substituents on the core structure. Modifications at the C4, C5, C6, and N7 positions have been extensively studied to understand their impact on inhibitor potency and selectivity.

Substitutions around the pyrrolo[2,3-d]pyrimidine ring system are crucial for tuning the pharmacological profile of these inhibitors.

C4 Position: The C4 position is frequently substituted with an amino group, often an anilino moiety, which typically extends towards the solvent-exposed region of the kinase ATP-binding site. The substitution pattern on this aniline (B41778) ring is critical for activity. For instance, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, it was found that potency is highly sensitive to the structure of the aromatic group at the 4-amino position. researchgate.net Furthermore, strategic modifications, such as the methylation of the exocyclic C4-amino group, have been shown to effectively reduce activity against off-target kinases like EGFR, thereby enhancing selectivity for the desired target, such as Colony-Stimulating Factor 1 Receptor (CSF1R). nih.govacs.org

C5 Position: The C5 position of the pyrrole (B145914) ring offers another vector for modification. For some targets, such as CSF1R, 5-arylated derivatives have demonstrated lower activity compared to their 6-arylated counterparts. nih.govacs.org However, for other kinases, this position is key for achieving potency and selectivity. In the design of inhibitors for Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), bulky aromatic groups were introduced at the C5 position to occupy a hydrophobic pocket adjacent to a small gatekeeper residue, a strategy aimed at imparting selectivity over human kinases. nih.gov Similarly, potent and selective inhibitors of the lymphocyte-specific protein tyrosine kinase (Lck) have been developed by incorporating extended substituents at the C5 position. nih.gov

C6 Position: The C6 position is a critical site for modification, often influencing inhibitor potency. Research on CSF1R inhibitors has indicated that 6-arylated pyrrolopyrimidines represent a preferred scaffold. nih.govacs.org The 6-iodo substitution, as seen in the title compound, serves as a versatile synthetic handle. It allows for the introduction of a wide array of aryl and heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This strategy has been instrumental in exploring the SAR for various kinase targets, including RET kinase. nih.gov

N7 Position: The N7 atom of the pyrrole ring is directed towards the ribose-binding pocket of the ATP-binding site. A diverse range of substituents at this position is often well-tolerated by many kinases. metall-mater-eng.com For PfCDPK4 inhibitors, both hydrophobic and hydrophilic groups at the N7 position were considered to probe an additional hydrophobic pocket near the carbohydrate-binding region. nih.gov The N7-methyl group in 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a small, neutral substituent. In related systems like mRNA cap analogues, the N7-methyl group is essential for biological recognition and establishes key van der Waals contacts within its binding site. nih.gov

Table 1: Summary of Substituent Effects on Pyrrolo[2,3-d]pyrimidine Activity
PositionGeneral Impact of ModificationTarget-Specific Examples
C4Crucial for potency; anilino groups are common. Substitutions on this group tune activity and selectivity.Methylation of C4-NH reduces EGFR activity, enhancing CSF1R selectivity. nih.govacs.org
C5Impact is target-dependent. Can be used to confer selectivity.Bulky aromatic groups improve selectivity for PfCDPK4. nih.gov Extended groups are potent for Lck. nih.gov
C6Often substituted with aryl groups to enhance potency. The iodo group is a key synthetic intermediate.6-Aryl groups are preferred for potent CSF1R inhibition. nih.govacs.org
N7Tolerates a diverse range of substituents, allowing for probing of the ribose pocket.The N7-methyl group is critical for recognition in mRNA cap analogues. nih.gov

The specific substituents of this compound each play distinct roles.

6-Iodo Group: The primary and most documented role of the 6-iodo substituent is that of a versatile chemical handle for further synthetic elaboration. nih.gov Its presence facilitates the straightforward introduction of diverse chemical moieties via cross-coupling chemistry, enabling extensive exploration of the SAR at this position. ntnu.no Beyond its synthetic utility, the incorporation of halogen atoms into inhibitor scaffolds is a widely used strategy to enhance potency and selectivity. nih.govmdpi.com The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's active site, which can contribute positively to binding affinity.

7-Methyl Group: The N7-methyl group serves to cap the nitrogen atom of the pyrrole ring, preventing it from acting as a hydrogen bond donor, which can alter the binding mode compared to an N7-unsubstituted analog. This small alkyl group can engage in favorable van der Waals interactions within the active site. In studies of the mRNA cap-binding protein eIF4E, the N7-methyl group of the natural ligand is critical for binding, fitting into a pocket and making contacts with tryptophan residues. nih.gov While the ATP binding pocket of kinases differs, the principle of a small, hydrophobic group making productive contacts remains relevant.

Identification of Key Pharmacophoric Elements and Binding Hotspots

A general pharmacophore model for pyrrolo[2,3-d]pyrimidine-based kinase inhibitors can be derived from numerous SAR and structural biology studies. mdpi.com

Hinge-Binding Motif: The pyrrolo[2,3-d]pyrimidine core itself serves as the primary hinge-binding element. The N1 atom and the C2-NH2 group (if present) typically form one or two key hydrogen bonds with the backbone amide residues of the kinase hinge region.

Hydrophobic Pockets: Substituents at the C5 and C6 positions project into nearby hydrophobic regions of the ATP-binding site. Bulky groups at C5 can target a hydrophobic pocket near the gatekeeper residue, which is a key strategy for achieving kinase selectivity. nih.gov

Solvent-Front Region: The C4-substituent, commonly an amino-aryl group, extends out towards the solvent-exposed entrance of the active site. This region allows for significant chemical modifications to improve properties like solubility and cell permeability, as well as to engage in additional interactions that can enhance potency. mdpi.com

Ribose Pocket: The N7-substituent points towards the area typically occupied by the ribose sugar of ATP. This pocket can vary in size and character among kinases, and exploring it with different substituents is a common strategy for improving affinity and selectivity.

Rational Design Principles: Bioisosteric Replacements, Molecular Hybridization, and Scaffold Hopping

The optimization of lead compounds based on the this compound scaffold employs established medicinal chemistry strategies.

Bioisosteric Replacements: This involves substituting a part of the molecule with a chemically different group that retains similar physical or chemical properties, aiming to improve potency or pharmacokinetic properties. A common bioisostere for the pyrrolo[2,3-d]pyrimidine core is the thieno[2,3-d]pyrimidine (B153573) scaffold, where the pyrrole NH is replaced by a sulfur atom. This change was explored during the development of RET kinase inhibitors. nih.gov

Molecular Hybridization: This strategy combines structural features from two or more known active compounds to create a new hybrid molecule with potentially enhanced activity or a modified pharmacological profile. For example, new multi-targeted kinase inhibitors have been developed by strategically incorporating halogen substituents, a feature of many successful TKIs, onto the pyrrolo[2,3-d]pyrimidine core. nih.govmdpi.com

Scaffold Hopping: This involves replacing the central core of a molecule (the scaffold) with a structurally different one while retaining the original orientation of key binding groups. This can lead to compounds with novel intellectual property, improved properties, or different selectivity profiles. During the development of CSF1R inhibitors, various fused pyrimidine (B1678525) systems were evaluated before confirming that the 6-arylated pyrrolopyrimidine was the preferred scaffold for achieving high potency. nih.govacs.org

Selectivity Profiling across the Kinome and Other Target Classes

A critical aspect of developing kinase inhibitors is ensuring they are selective for their intended target, as off-target activity can lead to toxicity. Selectivity is typically assessed by screening a compound against a broad panel of kinases, an activity known as kinome profiling.

While a comprehensive kinome scan for this compound itself is not publicly available, studies on closely related analogs demonstrate that high selectivity can be achieved with this scaffold.

CSF1R vs. EGFR: In the development of selective CSF1R inhibitors, compounds based on the pyrrolo[2,3-d]pyrimidine core were profiled against EGFR. It was discovered that introducing an m-methyl group on a C4-benzylamine substituent significantly suppressed EGFR activity while maintaining or improving CSF1R potency, thus boosting selectivity. acs.orgntnu.no

Itk vs. Btk: An optimized covalent inhibitor based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold showed potent activity against Interleukin-2-inducible T-cell kinase (Itk) and excellent selectivity over the closely related Bruton's tyrosine kinase (Btk) and other kinases. nih.gov

CDK4/6 Inhibitors: A potent derivative was identified as a highly selective CDK4/6 inhibitor following evaluation in a human kinase profiling assay. researchgate.net

RET Inhibitors: A piperazine-containing pyrrolo[2,3-d]pyrimidine demonstrated broad selectivity when tested against a panel of tyrosine kinases, making it an appealing lead for further development. nih.gov

Table 2: Examples of Selectivity Profiles for Pyrrolo[2,3-d]pyrimidine Derivatives
Compound SeriesPrimary TargetKey Selectivity FindingReference
C4-amino, C6-aryl substitutedCSF1RMethylation of C4-amino group and specific substitutions on C4-benzylamine suppress EGFR activity. acs.orgntnu.no
Covalent inhibitorsItkExcellent selectivity achieved over Btk and other structurally related kinases. nih.gov
6-anilinocarbonyl substitutedCDK4/6Identified as a highly selective CDK4/6 inhibitor in a broad kinase panel. researchgate.net
Piperazine-containing derivativesRETDemonstrated broad selectivity across a panel of tyrosine kinases. nih.gov

Strategic Chemical Modifications to Influence Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Aspects)

The transformation of a potent lead compound into a viable drug candidate necessitates rigorous optimization of its ADME properties. For the pyrrolo[2,3-d]pyrimidine class, several methodological strategies are employed to modulate these characteristics. These modifications are not aimed at altering the primary pharmacodynamic activity but rather at improving the compound's behavior within a biological system.

Key strategies include:

Scaffold Modification and Hopping : A fundamental approach involves altering the core heterocyclic system. For instance, replacing a thienopyrimidine scaffold with a pyrrolopyrimidine nucleus has been shown to significantly improve metabolic stability. researchgate.net This strategy, known as scaffold hopping, aims to retain key binding interactions while presenting a different metabolic profile to metabolizing enzymes.

Introduction of Halogen Atoms : Halogenation is a widely used tactic to enhance metabolic stability and binding affinity. researchgate.netmdpi.com Introducing halogen atoms, such as fluorine, chlorine, or bromine, at specific positions on the aromatic rings attached to the pyrrolopyrimidine core can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes. mdpi.com This can lead to a longer half-life and improved oral bioavailability.

Modulation of Lipophilicity : The lipophilicity of a compound, often expressed as logP or logD, critically influences its solubility, permeability, and plasma protein binding. Strategic modifications are made to fine-tune this property. This can be achieved by introducing polar functional groups (e.g., hydroxyl, amide, or small polar heterocycles) to decrease lipophilicity, thereby improving aqueous solubility and reducing off-target effects. Conversely, the addition of lipophilic moieties can enhance membrane permeability.

Blocking Metabolic Hotspots : Through metabolic stability studies, specific atoms or functional groups prone to metabolic transformation ("metabolic hotspots") can be identified. A common strategy is to block these sites through chemical modification. For example, methylating a nitrogen atom can prevent N-dealkylation, or introducing a fluorine atom adjacent to a metabolically labile position can sterically and electronically hinder enzymatic attack. nih.gov

Structural Simplification and Fragmentation : Complex natural products or initial hits can be simplified to retain the essential pharmacophore while removing unnecessary functionalities that may contribute to poor ADME properties. nih.gov This can reduce molecular weight and improve solubility and synthetic accessibility.

Conformational Restriction : Introducing cyclic structures or rigid linkers can lock the molecule into a more bioactive conformation. This can improve binding affinity and selectivity, and also favorably impact ADME properties by reducing the entropic penalty of binding and potentially shielding metabolically labile parts of the molecule.

These modifications are typically guided by iterative cycles of design, synthesis, and testing, often supported by computational (in silico) modeling to predict the impact of structural changes on ADME properties before synthesis is undertaken. scispace.com

In Vitro Pharmacokinetic and ADME Assessment Methodologies (without specific data)

Before advancing a compound to in vivo studies, a comprehensive in vitro characterization of its ADME profile is essential. These assays provide crucial data for selecting and optimizing candidates. For derivatives of the this compound scaffold, a standard panel of in vitro ADME assays is employed.

The primary methodologies are summarized in the following table:

ADME Parameter Methodology Purpose
Absorption Caco-2 Permeability AssayUtilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) to model the intestinal epithelium. It measures the rate of compound transport across the cell layer to predict in vivo oral absorption. mdpi.com
Parallel Artificial Membrane Permeability Assay (PAMPA)A non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, providing a high-throughput screen for passive permeability.
Distribution Plasma Protein Binding (PPB) AssayCommonly performed using methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. It quantifies the extent to which a compound binds to plasma proteins (e.g., albumin), which influences its distribution and availability to target tissues.
Metabolism Liver Microsomal Stability AssayThe compound is incubated with liver microsomes (from human and other species like rat or mouse), which contain a high concentration of cytochrome P450 enzymes. ntnu.nomdpi.com The rate of disappearance of the parent compound is measured over time by LC-MS/MS to determine metabolic half-life and intrinsic clearance.
Cytochrome P450 (CYP) Inhibition AssayEvaluates the potential for drug-drug interactions by measuring the compound's ability to inhibit the activity of major CYP isoforms (e.g., CYP3A4, CYP2D6). nih.gov This is typically done using fluorescent probes or specific substrate reactions.
Excretion/Toxicity hERG Inhibition AssayAssesses the risk of cardiotoxicity by measuring the compound's ability to block the hERG potassium ion channel. mdpi.com This can be predicted in silico or measured directly using electrophysiological methods like patch-clamp assays.
Physicochemical Kinetic and Thermodynamic Solubility AssaysDetermines the aqueous solubility of a compound, a critical factor for absorption and formulation. ntnu.no Kinetic solubility is often measured by spectrophotometry after precipitating the compound from a DMSO stock solution in an aqueous buffer.

These in vitro assessments provide a foundational understanding of a compound's pharmacokinetic profile, enabling a data-driven approach to lead optimization and the selection of candidates with a higher probability of success in later stages of drug development. mdpi.com

Future Research Directions and Translational Perspectives in Chemical Biology

Discovery of Novel Biological Targets for Pyrrolo[2,3-d]pyrimidine Scaffolds

The versatility of the pyrrolo[2,3-d]pyrimidine core has historically been demonstrated by its successful application in targeting a range of protein kinases. However, the future of this scaffold lies in expanding its known target space. Researchers are actively seeking to identify novel biological targets beyond the kinome. This exploration is driven by the need for innovative therapeutic agents for diseases with limited treatment options.

Emerging research indicates that pyrrolo[2,3-d]pyrimidine derivatives may interact with other important classes of proteins, including enzymes involved in metabolic pathways, epigenetic modulators, and proteins mediating protein-protein interactions. The identification of these new targets will open up fresh avenues for drug discovery and development. Techniques such as chemoproteomics, which utilizes chemical probes to map the interactions of small molecules with the proteome, are becoming increasingly important in this endeavor.

Future efforts will likely focus on screening libraries of pyrrolo[2,3-d]pyrimidine derivatives against a wider range of biological targets. This will involve the use of high-throughput screening platforms and phenotypic screening assays to uncover novel biological activities. The insights gained from these studies will be instrumental in repurposing existing compounds and designing new molecules with tailored biological functions.

Development of Advanced Chemical Probes and Tools for Mechanistic Studies

To fully understand the biological roles of novel targets and the mechanisms of action of pyrrolo[2,3-d]pyrimidine-based inhibitors, the development of sophisticated chemical probes and tools is essential. These tools are designed to investigate complex biological systems with high precision and specificity.

The design of chemical probes often involves the incorporation of reporter tags, such as fluorophores or biotin, into the pyrrolo[2,3-d]pyrimidine scaffold. These tagged molecules enable the visualization and tracking of their interactions with cellular components. Furthermore, photo-activatable probes and affinity-based probes are being developed to identify the direct binding partners of these compounds within the complex cellular environment.

The application of click chemistry, a set of powerful and reliable reactions for the rapid synthesis of new molecules, is also expected to accelerate the development of novel chemical probes based on the pyrrolo[2,3-d]pyrimidine framework. These advanced tools will be invaluable for elucidating the intricate signaling pathways and cellular processes modulated by this important class of compounds, thereby providing a deeper understanding of their therapeutic effects and potential side effects.

Integration of Artificial Intelligence and Machine Learning in Pyrrolo[2,3-d]pyrimidine Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and research on pyrrolo[2,3-d]pyrimidines is no exception. These computational approaches can significantly expedite the identification of novel drug candidates and optimize their properties.

AI and ML algorithms can be trained on large datasets of known pyrrolo[2,3-d]pyrimidine derivatives and their biological activities to predict the properties of new, unsynthesized compounds. This in silico screening allows for the rapid and cost-effective evaluation of vast virtual libraries of molecules, prioritizing those with the highest potential for further investigation.

Moreover, generative AI models are being employed to design novel pyrrolo[2,3-d]pyrimidine scaffolds with desired characteristics, such as enhanced potency, improved selectivity, and favorable pharmacokinetic profiles. The synergy between computational predictions and experimental validation will undoubtedly accelerate the discovery and development of the next generation of pyrrolo[2,3-d]pyrimidine-based therapeutics.

Exploration of New Synthetic Methodologies for Diverse Chemical Space

The continued success of the pyrrolo[2,3-d]pyrimidine scaffold in drug discovery is contingent upon the development of innovative and efficient synthetic methodologies. The ability to readily access a wide range of structurally diverse derivatives is crucial for exploring new biological targets and fine-tuning the properties of lead compounds.

While traditional cross-coupling reactions have been instrumental in the synthesis of many pyrrolo[2,3-d]pyrimidine derivatives, researchers are now exploring more advanced and sustainable synthetic strategies. These include C-H activation reactions, which allow for the direct functionalization of the pyrrolo[2,3-d]pyrimidine core, and photoredox catalysis, which enables novel chemical transformations under mild reaction conditions.

Furthermore, the implementation of automated synthesis platforms and flow chemistry techniques is expected to streamline the production of pyrrolo[2,3-d]pyrimidine libraries, facilitating high-throughput screening and rapid lead optimization. These technological advancements will empower chemists to navigate a broader and more diverse chemical space, increasing the likelihood of discovering new bioactive molecules.

Synergistic Effects of Pyrrolo[2,3-d]pyrimidine Derivatives in Combination Approaches

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies that target multiple signaling pathways simultaneously. Pyrrolo[2,3-d]pyrimidine derivatives, with their ability to modulate a variety of cellular processes, are well-suited for use in such combination approaches.

Future research will focus on identifying synergistic combinations of pyrrolo[2,3-d]pyrimidine-based drugs with other therapeutic agents, including chemotherapy, immunotherapy, and other targeted therapies. The goal of these combination strategies is to enhance therapeutic efficacy, overcome drug resistance, and reduce treatment-related toxicity.

Preclinical and clinical studies will be essential to evaluate the safety and efficacy of these combination regimens. The insights gained from these investigations will help to define optimal treatment strategies for various diseases and pave the way for more effective and personalized therapies.

Therapeutic Agent ClassPotential Combination Partner with Pyrrolo[2,3-d]pyrimidine DerivativesRationale for Combination
ChemotherapyTraditional cytotoxic agentsEnhance cancer cell killing and overcome resistance
ImmunotherapyImmune checkpoint inhibitorsModulate the tumor microenvironment and enhance anti-tumor immunity
Targeted TherapyInhibitors of other signaling pathways (e.g., PI3K, MAPK)Block compensatory signaling and prevent therapeutic escape

Strategies for Enhancing Target Specificity and Reducing Off-Target Interactions

While the pyrrolo[2,3-d]pyrimidine scaffold has proven to be a privileged structure in drug discovery, a key challenge remains in achieving high target specificity and minimizing off-target effects. Off-target interactions can lead to unwanted side effects and limit the therapeutic window of a drug.

To address this challenge, researchers are employing a range of strategies to enhance the selectivity of pyrrolo[2,3-d]pyrimidine-based inhibitors. Structure-based drug design, which utilizes the three-dimensional structure of the target protein to guide the design of more selective ligands, is a powerful approach. By exploiting subtle differences in the active sites of related proteins, it is possible to design compounds that bind preferentially to the intended target.

Another promising strategy is the development of allosteric inhibitors. These molecules bind to a site on the target protein that is distinct from the active site, leading to a conformational change that modulates the protein's activity. Allosteric inhibitors often exhibit higher target selectivity compared to traditional active site inhibitors. The pursuit of these and other innovative approaches will be critical for the development of safer and more effective pyrrolo[2,3-d]pyrimidine-based medicines.

Q & A

Q. What established synthetic routes are available for 6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?

The synthesis typically involves halogenation of a precursor pyrrolo[2,3-d]pyrimidine scaffold. A common approach is regioselective iodination using N-iodosuccinimide (NIS) under acidic conditions. For example, similar compounds like 7-iodo-7-deazaguanosine derivatives are synthesized by treating a protected pyrrolo[2,3-d]pyrimidine intermediate with NIS in DMF at 80°C . For 6-iodo derivatives, positional selectivity may require optimization of reaction temperature, solvent (e.g., DMF or THF), and protecting groups to direct halogenation to the 6-position. Purification often involves column chromatography or recrystallization from methanol/water mixtures.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • 1H/13C NMR : Key diagnostic signals include the pyrrole C-H proton (δ 6.5–7.5 ppm) and methyl group resonance (δ 2.5–3.5 ppm). The iodine substituent induces deshielding in adjacent carbons, detectable via 13C NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error.
  • HPLC/LC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the iodine substitution at position 6 influence the binding affinity of 7H-pyrrolo[2,3-d]pyrimidine derivatives toward kinase targets?

Iodine’s electron-withdrawing effect and bulky size can enhance binding to hydrophobic kinase pockets. For example, in 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine analogs, halogen substituents improve interactions with tyrosine kinases (e.g., EGFR, VEGFR2) by forming halogen bonds with backbone carbonyl groups . Competitive binding assays (e.g., fluorescence polarization or SPR) comparing iodinated vs. non-halogenated derivatives are critical to quantify affinity changes. Molecular dynamics simulations further elucidate steric and electronic effects .

Q. What strategies optimize regioselective halogenation during the synthesis of 6-iodo-pyrrolo[2,3-d]pyrimidines?

  • Protecting Groups : Use SEM (2-(trimethylsilyl)ethoxymethyl) or benzyl groups to block reactive sites (e.g., N7), directing iodination to the 6-position .
  • Solvent and Catalyst : Polar aprotic solvents (DMF, DMSO) enhance NIS reactivity. Catalytic Lewis acids (e.g., ZnCl2) may improve regioselectivity.
  • Temperature Control : Mild heating (50–80°C) prevents over-halogenation. Monitor reaction progress via TLC or in situ UV spectroscopy .

Q. How do structural modifications (e.g., methyl at N7) impact the stability and solubility of 6-iodo-pyrrolo[2,3-d]pyrimidines in biological assays?

The 7-methyl group increases steric hindrance, reducing metabolic degradation by cytochrome P450 enzymes. Solubility can be assessed via shake-flask methods in PBS (pH 7.4) or DMSO. Methylation often improves logP values (measured via HPLC), enhancing membrane permeability in cell-based assays. Compare pharmacokinetic profiles (e.g., plasma half-life) of methylated vs. unmethylated analogs in rodent models .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of iodinated pyrrolo[2,3-d]pyrimidines across studies?

Variations in activity may arise from differences in:

  • Assay Conditions : Cell line specificity (e.g., HeLa vs. HEK293), ATP concentrations in kinase assays.
  • Substituent Positioning : Iodine at C6 vs. C7 (e.g., 7-iodo derivatives in show distinct selectivity compared to C6 analogs).
  • Metabolic Stability : Methylation at N7 (as in 6-Iodo-7-methyl derivatives) may reduce off-target effects compared to unprotected analogs. Standardize assays using reference inhibitors (e.g., staurosporine for kinases) and validate findings across multiple models .

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Reactant of Route 1
Reactant of Route 1
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

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